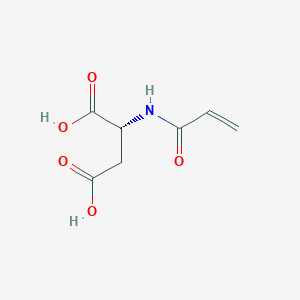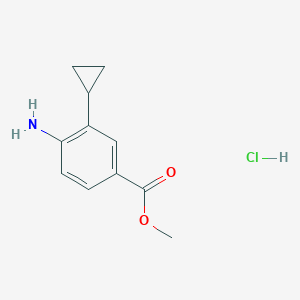
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile, also known as DCM, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive probe for detecting and monitoring biological processes, such as protein-protein interactions, enzyme activities, and ion concentrations.
Wirkmechanismus
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile works by binding to specific molecules or ions and emitting fluorescence when excited by light of a certain wavelength. The mechanism of action of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule through non-radiative dipole-dipole interactions.
Biochemische Und Physiologische Effekte
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent dye that has been used extensively in live-cell imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules or ions, its ease of use, and its compatibility with a variety of experimental conditions. However, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile also has some limitations, such as its tendency to photobleach and its sensitivity to changes in pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in scientific research. One potential application is the development of new fluorescent probes based on 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile that have improved sensitivity, selectivity, and photostability. Another direction is the use of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about biological processes. Finally, 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile could be used in the development of new diagnostic and therapeutic tools for diseases such as cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile involves a multi-step reaction process, starting from the reaction of 2,6-dimethylpyridine with phenethyl bromide to form 2,6-dimethyl-1-phenethylpyridine. This intermediate is then reacted with malononitrile in the presence of a base to form 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has been widely used in scientific research as a fluorescent probe for detecting and monitoring biological processes. It has been used to study protein-protein interactions, enzyme activities, and ion concentrations in cells and tissues. 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile has also been used to monitor changes in intracellular pH, membrane potential, and calcium ion concentration in live cells.
Eigenschaften
IUPAC Name |
2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-14-10-17(18(12-19)13-20)11-15(2)21(14)9-8-16-6-4-3-5-7-16/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGCIWSEZUIULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2629794.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)
![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)

![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)

![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)

![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)